molecular formula C12H16O4 B1326127 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene CAS No. 898759-24-5

2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene

Cat. No. B1326127
CAS RN: 898759-24-5
M. Wt: 224.25 g/mol
InChI Key: GBEFCBOEGMNXCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of inexpensive starting materials and readily attainable reaction conditions . The overall transformation is achieved with one chromatographic purification via NaOH-mediated aldol condensation .


Molecular Structure Analysis

The molecular structure of similar compounds displays an intramolecular O-H⋯O hydrogen bond between the hydroxy donor and a ketal O-atom acceptor . In the crystal, intermolecular C-H⋯π interactions connect adjacent molecules into chains parallel to the b axis .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as “(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide”, include a melting point of 193-195 °C, solubility in water at 20°C, and hygroscopic nature .

Scientific Research Applications

Wittig Olefination Reagent

It finds its application as a reagent for Wittig olefinations, introducing a 1,3-dioxolane moiety into compounds. This reaction is widely used in organic synthesis to form alkenes from aldehydes or ketones.

These are some of the unique scientific research applications of 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene based on the available data . Each application contributes significantly to various fields such as biochemistry, pharmacology, and organic chemistry.

Safety and Hazards

The safety and hazards associated with similar compounds, such as “(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide”, include acute toxicity, skin and eye irritation, and specific target organ toxicity following single exposure .

properties

IUPAC Name

2-[(2,5-dimethoxyphenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-13-10-3-4-11(14-2)9(7-10)8-12-15-5-6-16-12/h3-4,7,12H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEFCBOEGMNXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645871
Record name 2-[(2,5-Dimethoxyphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene

CAS RN

898759-24-5
Record name 2-[(2,5-Dimethoxyphenyl)methyl]-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,5-Dimethoxyphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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